![molecular formula C20H17N5O3 B6484992 2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 899946-34-0](/img/structure/B6484992.png)
2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
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Overview
Description
The compound “2-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is part of a novel class of furo[2,3-d]pyrimidines . These compounds have been discovered as potent dual inhibitors of Tie-2 and VEGFR2 receptor tyrosine kinases (TK), and a diarylurea moiety at the 5-position shows remarkably enhanced activity against both enzymes .
Synthesis Analysis
The synthesis of this compound involves several steps . The IR spectra were recorded on a PerkinElmer 1600 FTIR spectrometer using KBr pellets. 1H and 13C NMR spectra (400 and 100 MHz, respectively) were acquired on a Varian 400 MHz spectrometer in DMSO-d6 using TMS as an internal standard .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using high-resolution mass spectra (HRMS) analysis. The analysis was performed using the electrospray ionization (ESI) method and a Xevo G2 QTOF mass spectrometer .Scientific Research Applications
- Researchers have evaluated the compound’s in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal species . Understanding its effectiveness against pathogens is crucial for developing new therapeutic agents.
- The compound has been investigated for its anticancer properties. Specifically, it was tested against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7) using the Sulforhodamine B (SRB) assay . Further studies could explore its mechanism of action and potential as an anticancer drug.
- Novel derivatives of this compound were developed and screened for neuroprotective and anti-neuroinflammatory properties. In vitro models were used to assess their efficacy, suggesting potential applications in treating neurodegenerative diseases .
- Quinolinyl-pyrazoles, which include this compound, were screened as potent inhibitors for c-MET. One specific derivative containing a quinoline-containing pyrazole heterocycle demonstrated excellent tumor growth inhibition, oral pharmacokinetics, and binding properties with various protein kinases .
- Related thiophene derivatives have been used in the development of insecticides and anti-atherosclerotic agents. While not directly studied for this compound, exploring its potential in these areas could be worthwhile .
Antimicrobial Activity
Anticancer Potential
Neuroprotective and Anti-Neuroinflammatory Effects
c-MET Inhibition for Tumor Growth
Insecticides and Anti-Atherosclerotic Agents
Mechanism of Action
Mode of Action
It is known that the compound belongs to a class of molecules known as pyridopyrimidines . Pyridopyrimidines have been shown to have therapeutic interest and have been used on several therapeutic targets . The compound’s lipophilicity allows it to diffuse easily into cells .
Biochemical Pathways
Pyridopyrimidines, the class of compounds to which vu0501352-1 belongs, have been associated with various biological activities .
Result of Action
Pyridopyrimidines have been associated with various biological activities, suggesting that vu0501352-1 may have similar effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-28-16-9-7-14(8-10-16)11-18(26)23-24-13-21-19-17(20(24)27)12-22-25(19)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEKPAKMRQIBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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